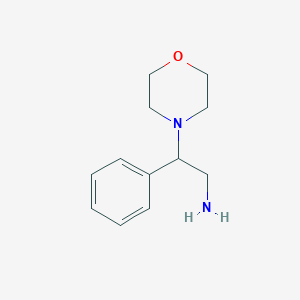

2-Morpholin-4-yl-2-phenylethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNSRJWLIVDXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390161 | |

| Record name | 2-Morpholin-4-yl-2-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31466-44-1 | |

| Record name | 2-Morpholin-4-yl-2-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Morpholin-4-yl-2-phenylethylamine: Properties, Synthesis, and Pharmacological Context

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Morpholin-4-yl-2-phenylethylamine (CAS: 31466-44-1), a substituted phenethylamine derivative of interest in medicinal chemistry and neuropharmacological research. While empirical data on this specific molecule is limited, its structural architecture, combining a phenethylamine core with a morpholine moiety, allows for a robust, inferred profile based on well-characterized analogs. This document synthesizes available data and established principles to detail its physicochemical properties, propose logical synthetic and analytical methodologies, and contextualize its potential pharmacological mechanism of action. The guide is intended to serve as a foundational resource for researchers exploring this compound as a synthetic building block, a tool for studying neurotransmitter systems, or a scaffold for novel therapeutic agents.[1][2]

Introduction: Structural and Chemical Context

Chemical Identity and Nomenclature

This compound is a specific organic compound that belongs to the broad class of phenethylamines.[3][4] Its formal nomenclature precisely describes its structure: a two-carbon ethylamine chain is attached to a phenyl group at the second carbon, which also holds a bond to the nitrogen atom of a morpholine ring.

-

IUPAC Name: 2-morpholin-4-yl-2-phenylethanamine[1]

-

Synonyms: 2-(Morpholin-4-yl)-2-phenylethan-1-amine[2]

The Phenethylamine and Morpholine Scaffolds: A Duality of Function

The structure of this molecule is best understood by examining its two primary components:

-

The Phenethylamine Backbone: This motif is the foundation for a vast number of neuroactive compounds, including endogenous neurotransmitters (e.g., dopamine, norepinephrine), prescription medications, and controlled substances.[6] The phenethylamine core is intrinsically linked to stimulant and psychoactive effects, primarily through its interaction with monoamine neurotransmitter systems.[3][4] It acts as a potent agonist for the trace amine-associated receptor 1 (TAAR1) and can inhibit the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters like dopamine and norepinephrine.[3]

-

The Morpholine Ring: The addition of the morpholine ring, a saturated heterocycle, significantly alters the molecule's properties compared to a simple phenethylamine. This ring can enhance the molecule's ability to interact with biological systems, potentially influencing its solubility, metabolic stability, and receptor binding profile.[2] A notable example is phenmetrazine, a morpholine-class stimulant, where the morpholine ring is integral to its pharmacological activity as a norepinephrine-dopamine releasing agent (NDRA).[7][8]

Relevance in Medicinal Chemistry and Research

This compound is primarily recognized as a versatile building block for the synthesis of more complex pharmaceutical agents, especially those targeting neurological disorders.[1][2] Its applications in a research context include:

-

Neurotransmitter Modulation Studies: Serving as a tool to investigate the structure-activity relationships of monoamine releasing agents.[1][2]

-

Scaffold for Drug Discovery: Acting as a starting point for developing novel compounds with tailored affinities for specific transporters or receptors.

-

Biochemical Assays: Use in competitive binding or enzyme inhibition assays to characterize new biological targets.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. The experimental data is primarily sourced from chemical suppliers, while computational data provides further insight into its expected behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 206.29 g/mol | [2][5] |

| Appearance | Viscous Liquid | [2] |

| Purity | ≥ 95% (NMR) | [2] |

| Storage Temperature | 0-8 °C | [2] |

| XLogP3 (Computed) | 0.5 | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Rotatable Bond Count | 3 | [9] |

| Topological Polar Surface Area | 38.5 Ų | [9] |

Synthesis and Analytical Characterization

While specific, peer-reviewed synthetic procedures for this compound are not widely published, its structure lends itself to established organic chemistry reactions.

Plausible Synthetic Pathway

A logical and efficient method for its synthesis is the Strecker synthesis, a well-established reaction for producing α-amino acids and their derivatives. This pathway would involve the reaction of benzaldehyde, morpholine, and a cyanide source, followed by reduction of the resulting aminonitrile.

Caption: Plausible Strecker synthesis pathway for the target compound.

Proposed Protocol: Analytical Characterization Workflow

For any synthesized or procured batch, a rigorous analytical workflow is essential to confirm identity, purity, and stability. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.

Caption: Standard workflow for analytical validation of the compound.

Experimental Protocol: HPLC-MS Analysis

This protocol provides a robust method for the quantification and identification of this compound in a research setting.

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in methanol.

-

Perform serial dilutions in the mobile phase to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

UV Detection: 254 nm.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent with ESI source.

-

MS Mode: Positive Ionization. Monitor for the protonated molecule [M+H]⁺ at m/z 207.14.

-

-

Analysis Rationale:

-

C18 Column: The non-polar stationary phase is ideal for retaining the phenyl group, allowing for good separation from polar impurities.

-

Formic Acid: This additive aids in the protonation of the amine groups, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.

-

UV and MS Detection: UV detection provides quantitative data based on the chromophore (phenyl ring), while MS provides definitive mass confirmation, ensuring analytical certainty.

-

Inferred Pharmacological Profile

Direct pharmacological studies on this compound are not available in peer-reviewed literature. However, its structural similarity to phenmetrazine allows for a highly educated inference of its mechanism of action.

The Phenethylamine Precedent: A CNS Stimulant Framework

As a phenethylamine derivative, the compound is expected to act as a central nervous system (CNS) stimulant.[3] The primary mechanism for such compounds involves the modulation of monoamine neurotransmission, specifically affecting dopamine (DA) and norepinephrine (NE) levels in the synapse.[6][10]

Inferred Mechanism of Action: A Norepinephrine-Dopamine Releasing Agent (NDRA)

The compound is a structural analog of phenmetrazine, a well-characterized NDRA.[8][11] It is therefore highly probable that this compound functions by a similar mechanism:

-

Entry into Presynaptic Neuron: The molecule is transported into presynaptic nerve terminals via monoamine transporters like the dopamine transporter (DAT) and norepinephrine transporter (NET).

-

Vesicular Disruption: Inside the neuron, it disrupts the proton gradient of synaptic vesicles via VMAT2, causing neurotransmitters (DA, NE) to be released from the vesicles into the cytoplasm.

-

Transporter Reversal: The resulting increase in cytoplasmic neurotransmitter concentration causes the DAT and NET transporters to reverse their direction of flow, releasing a flood of dopamine and norepinephrine into the synaptic cleft.

This efflux of neurotransmitters leads to the characteristic stimulant effects associated with this class of compounds.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. scbt.com [scbt.com]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. mdpi.com [mdpi.com]

- 11. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Morpholin-4-yl-2-phenylethylamine (CAS Number: 31466-44-1)

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholin-4-yl-2-phenylethylamine is a versatile organic compound that has garnered interest within the scientific community, particularly in the fields of neuropharmacology and medicinal chemistry.[1][2] Its structure, which incorporates both a phenethylamine backbone and a morpholine ring, suggests its potential to interact with various biological systems. The phenethylamine core is a common feature in many neuroactive compounds, including endogenous neurotransmitters and synthetic drugs, while the morpholine moiety can enhance pharmacological properties such as solubility and metabolic stability.[2] This guide provides a comprehensive overview of the available technical information on this compound, including its synthesis, potential pharmacological activities, and analytical considerations.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 31466-44-1 | [3] |

| Molecular Formula | C₁₂H₁₈N₂O | [3] |

| Molecular Weight | 206.28 g/mol | [3] |

| IUPAC Name | 2-morpholin-4-yl-2-phenylethanamine | [1] |

| Appearance | Viscous liquid | Chem-Impex |

Synthesis

A general procedure for the synthesis of the intermediate 2-hydroxy-2-phenylethylamines involves the direct reaction of a silylated amine with a styrene oxide derivative.[4] Another approach involves the direct reaction of morpholine with styrene oxide.[5]

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed): Synthesis of 2-Morpholin-4-yl-2-phenylethanol (Intermediate)

This protocol is adapted from general procedures for the synthesis of similar compounds.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine styrene oxide (1 equivalent) and morpholine (1.2 equivalents) in a suitable solvent such as methanol or ethanol.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-morpholin-4-yl-2-phenylethanol.

Further conversion of the hydroxyl group to an amine would be required to obtain the final product. This could potentially be achieved through a variety of methods, such as conversion to a leaving group followed by substitution with an amine source, or through a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

Pharmacology and Mechanism of Action

The pharmacological profile of this compound has not been extensively characterized in publicly available literature. However, its structural similarity to other phenylethylamines suggests that it may interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][7][8] Phenylethylamine derivatives are known to act as central nervous system stimulants by modulating the levels of these key neurotransmitters in the synaptic cleft.[9]

Dopamine Transporter (DAT) Interaction:

Many phenylethylamine derivatives are known to be potent inhibitors of the dopamine transporter.[6][10][11] Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, a neurotransmitter crucial for reward, motivation, and motor control. The potency of DAT inhibition is highly dependent on the specific substitutions on the phenethylamine scaffold.[10][11]

Serotonin and Norepinephrine Transporter Interaction:

Phenylethylamine analogues have also been shown to have varying affinities for the serotonin and norepinephrine transporters.[8][12][13] The interaction with these transporters would modulate serotonergic and noradrenergic neurotransmission, respectively, which are involved in mood, cognition, and arousal.

Proposed Signaling Pathway:

Based on the known pharmacology of related phenylethylamines, it is hypothesized that this compound could act as a monoamine transporter inhibitor. This would lead to an increase in synaptic concentrations of dopamine, norepinephrine, and/or serotonin, subsequently activating their respective postsynaptic receptors and downstream signaling cascades, which often involve the modulation of cyclic AMP (cAMP) levels.[14][15][16][17][18]

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

Experimental Protocol (Proposed): Dopamine Transporter (DAT) Inhibition Assay

This protocol is based on established methods for assessing DAT inhibition by phenylethylamine analogs.[6][11]

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

Radioligand Binding Assay:

-

Incubate the hDAT-expressing cells with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) in the presence and absence of varying concentrations of the test compound.

-

After incubation, wash the cells to remove unbound radioligand.

-

Measure the radioactivity remaining in the cells using a scintillation counter.

-

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis.

Analytical Methods

The quantitative analysis of this compound in various matrices, particularly biological samples, is crucial for pharmacokinetic and metabolism studies. While a specific validated method for this compound is not available in the literature, methods for the analysis of other phenylethylamines can be adapted. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique suitable for this purpose.[19][20][21]

Proposed Analytical Workflow:

Caption: A typical workflow for the bioanalysis of this compound.

Experimental Protocol (Proposed): HPLC-MS/MS Quantification in Plasma

This protocol is adapted from general procedures for the analysis of small molecules in biological matrices.[19][20][21][22][23]

-

Sample Preparation:

-

To a plasma sample, add an internal standard (a structurally similar compound not present in the sample).

-

Perform a protein precipitation step by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion.

-

-

Calibration and Quantification:

-

Prepare a calibration curve using known concentrations of the analyte in blank plasma.

-

Quantify the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound presents an interesting scaffold for medicinal chemistry and neuropharmacology research. While detailed experimental data on its synthesis, pharmacology, and analysis are currently limited in the public domain, this guide provides a framework for researchers to begin their investigations. The proposed protocols, based on established methods for structurally related compounds, offer a starting point for the synthesis, pharmacological characterization, and analytical quantification of this compound. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound.

References

- J&K Scientific. This compound | 31466-44-1.

- Chem-Impex. This compound.

- Buy 2-Morpholin-4-yl-2-phenylethanol.

- Benchchem.

- Marchei, E., et al. (2015). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 39(8), 639-645.

- PubMed. Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter.

- ChemicalBook. This compound synthesis.

- Lee, S. H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(6), 553-561.

- Lee, S. H., et al. (2022).

- Wu, H. H., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.

- Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299.

- Santa Cruz Biotechnology. 2-(Morpholin-4-yl)-2-phenylethylamine | CAS 31466-44-1.

- Le, A. D., et al. (2014). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Molecular Pharmacology, 86(5), 565-576.

- Korea Science.

- Wu, H. H., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed.

- Li, Q., et al. (2003). Pharmacological and genetic characterization of two selective serotonin transporter ligands: 2-[2-(dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine (AFM) and 3-amino-4-[2-(dimethylaminomethyl-phenylthio)]benzonitrile (DASB). Journal of Pharmacology and Experimental Therapeutics, 307(3), 961-969.

- MDPI. Emerging Role of cAMP/AMPK Signaling.

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.

- MDPI. Structure Modeling of the Norepinephrine Transporter.

- Chen, Y., et al. (2022).

- Sigma-Aldrich. 2-MORPHOLIN-4-YL-1-PHENYLETHYLAMINE | 38060-08-1.

- Benchchem. Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.

- MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review.

- Li, Y., et al. (2018). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). International Journal of Molecular Medicine, 42(3), 1163-1172.

- Lee, S. H., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.

- Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.

- Horn, A. S., & Snyder, S. H. (1972). Conformational requirements for norepinephrine uptake inhibition by phenethylamines in brain synaptosomes. Effects of alpha-alkyl substitution. Journal of Pharmacology and Experimental Therapeutics, 180(3), 523-530.

- Varma, R., et al. (2003). cAMP inhibits both Ras and Rap1 activation in primary human T lymphocytes, but only Ras inhibition correlates with blockade of cell cycle progression. Blood, 101(3), 998-1006.

- Frontiers.

- Lee, S. H., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.

- Google Patents. CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines.

- Żebrowska, P., et al. (2023). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PubMed Central.

- Hartmans, S., et al. (1989). Metabolism of Styrene Oxide and 2-Phenylethanol in the Styrene-Degrading Xanthobacter Strain 124X. Applied and Environmental Microbiology, 55(11), 2850-2855.

- Google Patents. US4064186A - Hydrogenation of styrene oxide to produce 2-phenylethanol.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines - Google Patents [patents.google.com]

- 5. Buy 2-Morpholin-4-yl-2-phenylethanol [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Conformational requirements for norepinephrine uptake inhibition by phenethylamines in brain synaptosomes. Effects of alpha-alkyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 11. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological and genetic characterization of two selective serotonin transporter ligands: 2-[2-(dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine (AFM) and 3-amino-4-[2-(dimethylaminomethyl-phenylthio)]benzonitrile (DASB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Distinct cAMP signaling microdomains differentially regulate melanosomal pH and pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cAMP inhibits both Ras and Rap1 activation in primary human T lymphocytes, but only Ras inhibition correlates with blockade of cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fda.gov.tw [fda.gov.tw]

- 21. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. agilent.com [agilent.com]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-Morpholin-4-yl-2-phenylethylamine

Introduction

This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for understanding and investigating the neuropharmacological properties of this and related molecules.

Presumed Mechanism of Action: A Monoamine Releasing Agent

Based on its chemical structure, 2-Morpholin-4-yl-2-phenylethylamine is predicted to function as a norepinephrine-dopamine releasing agent (NDRA).[8] This mechanism is shared with a class of stimulant compounds that modulate the activity of the central nervous system by increasing the extracellular concentrations of the catecholamine neurotransmitters, norepinephrine (NE) and dopamine (DA).[8][9]

The core of this mechanism involves interaction with the presynaptic transporters for norepinephrine (NET) and dopamine (DAT). Rather than simply blocking the reuptake of these neurotransmitters, releasing agents like Phenmetrazine act as transporter substrates.[8] This leads to a reversal of the normal transporter function, a process known as reverse transport, which actively expels neurotransmitters from the presynaptic neuron into the synaptic cleft.[8][10]

Key Molecular Interactions:

-

Transporter Substrate Activity: The molecule is presumed to be recognized and transported into the presynaptic neuron by DAT and NET.

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, phenylethylamines can interact with VMAT2, the protein responsible for packaging dopamine and norepinephrine into synaptic vesicles.[10] Inhibition of VMAT2 leads to an increase in cytosolic concentrations of these neurotransmitters.

-

Induction of Reverse Transport: The elevated cytosolic monoamine levels, coupled with the interaction of the compound with the transporter, triggers a conformational change in DAT and NET, causing them to transport dopamine and norepinephrine out of the neuron and into the synapse.[10]

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Many phenethylamine derivatives also act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[10][11] TAAR1 activation can modulate the activity and trafficking of DAT and NET, further contributing to the increase in extracellular monoamine levels.[10][11]

The net effect of these actions is a significant and sustained increase in synaptic dopamine and norepinephrine, leading to enhanced stimulation of postsynaptic adrenergic and dopaminergic receptors. This increased signaling is responsible for the characteristic stimulant effects of this class of compounds.

Signaling Pathway Diagram

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While direct pharmacological data on this compound remains to be published, its chemical architecture provides a strong foundation for predicting its mechanism of action. By examining its close structural analog, Phenmetrazine, we can infer that this compound likely functions as a potent norepinephrine-dopamine releasing agent. This activity is presumed to be mediated through its interaction with DAT and NET, leading to reverse transport of neurotransmitters, and potentially through modulation of VMAT2 and TAAR1. The provided experimental protocol offers a clear path for the empirical validation of this hypothesis, starting with the fundamental characterization of its binding affinity to the primary molecular targets. This guide serves as a comprehensive starting point for any researcher or institution aiming to investigate the neuropharmacological profile of this and related novel phenylethylamine derivatives.

References

- PubChem. (n.d.). Phenmetrazine. National Center for Biotechnology Information. Retrieved from a valid URL.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound - CAS:31466-44-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Phenmetrazine [chemeurope.com]

- 8. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 9. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenethylamine - Wikipedia [en.wikipedia.org]

- 11. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

"2-Morpholin-4-yl-2-phenylethylamine" structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Morpholin-4-yl-2-phenylethylamine and its Analogs

Abstract

The this compound scaffold represents a confluence of two pharmacologically significant motifs: the phenethylamine core, known for its profound effects on the central nervous system (CNS), and the morpholine ring, a "privileged structure" in medicinal chemistry valued for its ability to modulate physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a detailed exploration of the structure-activity relationships (SAR) for this chemical class, aimed at researchers, scientists, and drug development professionals. By systematically dissecting the scaffold into its three primary components—the phenyl ring, the ethylamine backbone, and the morpholine moiety—we will elucidate how structural modifications influence biological activity. This analysis is grounded in established pharmacological principles and supported by detailed experimental protocols, offering a comprehensive framework for designing novel CNS-active agents with optimized potency, selectivity, and drug-like properties.

The Phenethylamine Core: A Foundation for CNS Activity

The phenethylamine structure is the backbone of numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a vast array of psychoactive substances.[4][5] Its fundamental role as a CNS stimulant and modulator of monoamine neurotransmitter systems makes it a foundational template in neuropharmacology.[1][4] The basic phenethylamine framework consists of a phenyl ring connected to an amino group by a two-carbon chain.[1] Modifications at any position can drastically alter the compound's pharmacological profile, including its mechanism of action, receptor affinity, and metabolic stability.[4][6]

Structure-Activity Relationship of the Phenyl Ring

Substitutions on the phenyl ring are a critical determinant of a ligand's affinity and selectivity for various biological targets. The pattern of substitution—be it with electron-donating or electron-withdrawing groups—directly influences interactions within receptor binding pockets.

Maximal activity at adrenergic receptors, for instance, is often observed in derivatives that contain hydroxyl groups at the meta and para positions (a catechol moiety).[6] However, this feature also renders the compounds susceptible to rapid metabolism by catechol-O-methyltransferase (COMT), reducing oral bioavailability.[6] Replacing or altering these groups can shift receptor selectivity and improve metabolic stability. For example, replacing a meta-hydroxyl with a hydroxymethyl group can confer selectivity for the β2-adrenergic receptor.[6]

In the context of dopamine transporter (DAT) inhibition, substitutions on the phenyl ring can have varied effects. While unsubstituted phenyl groups can be effective, the addition of certain substituents like methoxy groups can significantly reduce inhibitory activity.[7] Conversely, the introduction of halogens or alkyl groups, particularly at the para position, can enhance binding affinity for other targets like the 5-HT2A receptor.[8]

Table 1: Influence of Phenyl Ring Substituents on Biological Activity

| Substituent Group | Position(s) | General Effect on Activity | Example Target(s) | Citation(s) |

| Hydroxyl (-OH) | 3, 4 (Catechol) | Maximizes activity at adrenergic receptors but increases metabolic rate. | Adrenergic Receptors | [6] |

| Methoxy (-OCH3) | Various | Often associated with hallucinogenic properties; can decrease DAT affinity. | 5-HT Receptors, DAT | [1][7] |

| Halogens (-F, -Cl, -Br) | Para (4) | Can increase potency and influence receptor binding and metabolism. | 5-HT2A, Various CNS | [8][9] |

| Alkyl (-CH3, etc.) | Para (4) | May enhance stimulant effects and potency. | 5-HT2A, Various CNS | [8][9] |

Structure-Activity Relationship of the Ethylamine Backbone

Modifications to the two-carbon linker and the terminal amino group provide another layer of control over the pharmacological properties of phenethylamine derivatives.

The α- and β-Carbons

The molecule this compound is characterized by substitution at the α-carbon (the carbon adjacent to the phenyl ring). Alkyl substitution at this position, most famously the methyl group in amphetamine, is known to sterically hinder metabolic deamination by monoamine oxidase (MAO).[6] This resistance to metabolism significantly increases the compound's duration of action.[6] However, introducing bulky substituents at the α-position can also sharply reduce potency at certain targets, such as the trace amine-associated receptor 1 (TAAR1).[10] Substitution at the β-carbon is also tolerated to some extent, but larger groups can be detrimental to potency.[10]

The Amino Group

The primary amino group is crucial for direct agonistic activity in many phenylethylamines.[6] The nature of the substituent(s) on the nitrogen atom dictates receptor selectivity. A general trend observed is that as the steric bulk of the N-substituent increases, activity tends to shift from α-adrenergic receptors towards β-adrenergic receptors.[6] For example, norepinephrine (primary amine) is a potent α-agonist, while epinephrine (N-methyl) is a potent agonist at α, β1, and β2 receptors.[6] Further increasing bulk can enhance β2 selectivity.[6] However, for other targets like hTAAR1, N-methylation leads to a minor reduction in potency, while di-methylation (a tertiary amine) causes a significant drop in activity.[10]

The Morpholine Moiety: A "Privileged" Pharmacokinetic Modulator

The incorporation of a morpholine ring is a widely used strategy in medicinal chemistry to enhance the drug-like properties of a lead compound.[2][11] Its presence in the this compound scaffold is pivotal, transforming the basic phenethylamine into a molecule with potentially improved pharmacokinetics.

Physicochemical and Pharmacokinetic Impact

The morpholine ring imparts several advantageous properties. Its weak basicity (pKa) is close to physiological pH, which can enhance aqueous solubility and improve permeability across the blood-brain barrier (BBB).[12] The ring's oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, allowing it to form key molecular interactions with target proteins.[11][12] Numerous studies have demonstrated that the addition of a morpholine moiety can increase potency and bestow favorable pharmacokinetic profiles on bioactive molecules.[2][11]

Bioisosteric Replacements

While beneficial, the morpholine ring can also be a site of metabolic liability.[3][13] This has led to the development of bioisosteric replacements—structurally different groups that retain the key physicochemical properties of the original moiety. For morpholine, these replacements are often designed to introduce more three-dimensional character (sp3-richness), which can lead to improved solubility and metabolic stability.[14] Examples include spirocyclic oxetanes and bicyclic or bridged structures.[13][14][15]

Synthesis and Experimental Protocols

Validating the SAR of novel analogs requires robust synthetic methodologies and reliable pharmacological assays.

General Synthetic Approach

The synthesis of this compound analogs can be achieved through various routes. A common approach involves the reaction of a substituted styrene oxide with morpholine to form an amino alcohol intermediate, followed by conversion of the alcohol to an amine. Alternatively, methods starting from 1,2-amino alcohols and employing reagents like ethylene sulfate offer efficient, redox-neutral pathways to the morpholine ring.[16]

Protocol 1: Representative Synthesis of a Phenyl-Substituted Analog

-

Step 1 (Epoxidation): A commercially available, appropriately substituted styrene is reacted with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., dichloromethane) to yield the corresponding substituted styrene oxide.

-

Step 2 (Ring Opening): The purified styrene oxide is dissolved in a protic solvent like isopropanol and reacted with an excess of morpholine, often under reflux, to facilitate the nucleophilic ring-opening of the epoxide. This yields the 1-morpholino-2-phenyl-2-ethanol intermediate.

-

Step 3 (Azide Formation): The hydroxyl group of the intermediate is converted to a better leaving group and then displaced with an azide. This can be achieved using diphenylphosphoryl azide (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Step 4 (Reduction): The resulting azide is reduced to the primary amine. A standard method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or using a reducing agent like lithium aluminum hydride (LAH).

-

Step 5 (Purification): The final product is purified using column chromatography or crystallization to yield the desired 2-morpholin-4-yl-2-(substituted-phenyl)ethylamine analog.

In Vitro Pharmacological Evaluation

To determine the activity of newly synthesized analogs, in vitro assays are essential. A competitive radioligand binding assay is a standard method to determine a compound's affinity for a specific receptor or transporter.

Protocol 2: Dopamine Transporter (DAT) Competitive Binding Assay

-

Source Material: Use cell membranes from a stable cell line (e.g., HEK293) expressing the human dopamine transporter (hDAT).[7]

-

Reagents: Prepare a radioligand (e.g., [³H]WIN 35,428), a non-specific binding control (e.g., GBR 12909), and serial dilutions of the test compounds.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound for a specified time (e.g., 2 hours) at room temperature.

-

Filtration: Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filtermats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Plot the data as a percentage of specific binding versus the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Integrated SAR Summary and Future Directions

The structure-activity relationship of the this compound class is a composite of the contributions from its three key structural domains. Effective drug design within this scaffold requires a holistic approach that balances the optimization of target engagement with the modulation of pharmacokinetic properties.

Table 2: Consolidated SAR Summary

| Molecular Component | Structural Modification | General Outcome |

| Phenyl Ring | Introduction of H-bond donors/acceptors (e.g., -OH) | Increases affinity for specific targets (e.g., adrenoceptors) but may increase metabolism.[6] |

| Addition of lipophilic/halogen groups | Can enhance potency and alter receptor selectivity.[8] | |

| Ethylamine Backbone | α-alkylation (e.g., -CH3) | Blocks MAO metabolism, increasing duration of action.[6] |

| N-alkylation (increasing bulk) | Shifts selectivity (e.g., from α- to β-adrenergic) and can modulate potency.[6][10] | |

| Morpholine Moiety | Presence of the ring | Improves solubility, pKa profile, and potential for BBB penetration.[12] |

| Replacement with bioisosteres | Can improve metabolic stability and fine-tune physicochemical properties.[13][14] |

Future Directions: The versatility of this scaffold offers numerous avenues for future research. The exploration of novel bioisosteric replacements for the morpholine ring is a promising strategy to overcome potential metabolic liabilities and further refine drug-like properties.[13][15] Furthermore, systematic substitution on the phenyl ring, guided by computational modeling and existing SAR data, could lead to the development of highly selective ligands for specific CNS targets, such as subtypes of dopamine or serotonin receptors.[17] This targeted approach could yield novel therapeutic agents for a range of neurological and psychiatric disorders with improved efficacy and reduced side effects.

References

- Substituted phenethylamine - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3p7yubSmtxScUGYrImXpl49kLteXD71ymeq3EuxYtgEEEIe3zEBRKTd6yNlO2ibiHluva2gWHOjiwc-riv6_kjEpms16v5wCSWgDV0o4MMPycvqowfQJX6lXPzGH4kRKEAMdw3TXBayycwir8QQaA4a8=]

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0FH1yzDb1aQMA1QGsSOQW-AYP6jPbeOoGtymITHX1oWqY7m06udNp-Y0wqU6rPCTDJR3L1MTyMtypSx3O5uOMfL722geChrrB-u5SZFEDdZSy-YIrXIQ0J_kW-aF3973qaB4=]

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6zFJf2vGWPnRoPT9CteR7AYurpbSR_zD4fULUIObYcUEic3QRGVWCeSU6eUEe91gTKdyo_WVc0BHtxBSjHNFItjkiaICG6AwlFp-6fKgsallzYFCcD30xo7GXloRyc7mrpB7FWI4GdAjOEJjQvXruwQIlPNjXPgNap_eGhjZdtgDaQDdl8c104xkh5gmoCsgn84094BA41cjh1MpzHK-oP_FbRd93pzwMzxi9gtDq69yEGfRIjtcRgpZAqGA1xA==]

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDiMulrWa_Gpuuh42Nrzujt3EgIOcJrOJKeHw_sNevQOCXlxIpcoJd52qk1r5z_cv4JabzzWzKIakQ_ooe0MwU-SWzrWatA2sOIzH4w6ydxlT71iZtE7Bm3sN2CJ9Brw2aKME=]

- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0tniDCaJfy5xdkzjBNoOD6pDHIl5RqA9EfQNvpOpDTVbijJAjptbAyBp4vXJvUpmQeuSlGb4dMIQj3X4nS2SHHgQRdsbxt6OwGGwJVGNPHwvSDEbozdz32_8Vbxan3HZLIadl3qOKm3Dzut5JsrfJZwjvhevZfg9eBXw-r0A4dxIGwE48GAb5rExLs3PSOfZ-Og==]

- Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFszJGhU7u09Tb0CdmNBfcfTvgLqEqPX98Y8B9MM83kRwAv-hiGgm6QG27H3RvF0_VBCPmAAbyj6jiydyQDRYakIRjxRKbeYjmW8uIU_OG4CcpZ8ZdkSrsgLWM4QzMvWAVzjpwvMj7Wx6OdLrTe5GQ=]

- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYhFiZCdZLSa-F3xiyEsvbvwc5ExAkKLn5Sh1ENAkLtxZ-44icPiJ4pLwXvmBclG68mZQnVolvLvyhpipB_c3jZlcUpYdmGYwMkyYQF5rlr1TKCjBl1rCMXfYi_gNH3RWm5kPKrq2CgixGTc50cCCVWh7a7mQ2flYudyBE-v8lcE5hM3s9AQ==]

- Phenethylamine - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVUHeHZGwtEwvnwrYVx-QSkjILpQCFGZZOGNRxyUHiAcYJYQlvUXZBxxoicsWRHQKTi_M8l6bYuinPc0658oYbsLFHTR9sHsiSR00xgwN4LdeWestDgtdeaBtLmRsSmYVh3B9v8BY=]

- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv4Qk6wNA7lIbTDai8Yk9cv5oJzNWn7eTJXOmccKxCMJh7ARfwfOGLBpmu0CRYY9Ze1yeYYf5KQE6tTcQzVXgPQJ2T3NLuvDcRH8RH-ShxHpE2NS5BuoSnrTVqu0gGDCmVkdS3-JH5B3GL4g==]

- Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrzleLg9v9vMy9wIt09X_UR10VQhzQyXUjmZe_Pvnx6-rwE7dNUAr0Az9GRbInoJ2QGV2RAjQJuVqc4XnASJvpMYKE356hcz612PUioxSmxNaQBMqt9O_KTpKOOTa-J5eK5k1b6ALho6KGEcNQU_RGgmg35RJlTSwnqhsZfW9L8BgGuA==]

- 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBPdVOilr9sQUcNX-MwivkaA0CTL2jCgDwqQ_cc5rpMq-PHBUM0KrlmdBo25IvGi9_hsF2-SPMwPihM0FpMjhXs7mLsrEdrny3s7xj18h05jt_3Mavuwfoe4YJDIN1EXZCPBuYCOJ1eiRYJQ==]

- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3IJoIP0Rzmalpa0mlfXYD-FWDKpZAzsj-WxDeyTWRA9k0U8LQNigamOygRYk5EhF2-VX00-KYjYjPuLZ2F1H1yeq5wkJOEXE0zSPLMJEhbAvhxNkv1DGcZWDK9tA9lZ6o_mBbOWuBr3oclA==]

- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtejv1L5ZwXT8ZsmKLCpqGuPJWArBu6mC3wULFA4XFtPJxawVHu2LAeeoGXxzmwC6xJyd7dbJvL9b5XRD0Py-ekq8BYhsGiElWNkyXo2RauGWfU2Qfu9plRthPNyYjXsuGZNUTdePuFyFLIw==]

- Building Blocks for Bioisosteric Replacement in Medicinal Chemistry - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3GmX4vjAZZ1sdJLf65wr7YgpXLbTxS0MEOnCiEP4VrkO84EBzDRgN126dt25KiDUzZ3KMFuISg0lgWLbaeQnW1gLcHEruhvgAgOd596_vAHm1bkqwg0RXTK_rsZR37qNabHWbP6ZlrhX8GQK5Jy3w7WhZHyKIWW20lb0E6VnowA==]

- Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIidfr5JHg9Rlp72jOAjpWGP8gxYrUPKxiW0TdDnICU6NmAJTkxf8HUk6XrqByakUMXn3Msl2dRN8tGtvPsy9yOT0Bvt_tILgNFQgKrmYZUZD1OfWS4W-Z7uMXORZkbYQ6xNV05pdR60h_XA==]

- Morpholine Bioisosteres for Drug Design - Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKn6BleUCaBIDX--74-WtvBMhxtC14nvBRHsItP7ACIeoHx4M8cPUpvSaviNBm13CmjZnwwzG9AVsyzxV39WvKwHmpoXfTBKK-v4z-iB4JsKwDC_q01c2N52DhQlT_t2CWa0rBe_rAjJrjhd5-Y9nCoieBJnNQhuOBHcNpu-c5JJu-qOK7zpCye9MmYdA=]

- This compound - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnP1wt6-D2PReMArhMrgqMELh_IbVBRe8ntNCS1AoluY3giiN68q2mTa44K7RvngCfxQ14nFFVIHUAE4vNjm0jQwwjRF6HPObYPvjzEwmVgQO1UfXn1zuy-BZAUq1-dAXqHQ==]

- Morpholine Bioisosteres for Drug Design - Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSfiuWT5PKkMSgdZq_RhSKSCe84yq5qcQlUp6XMeBEvCdlRq6i28PbE58gHHaexSuwcJ3kUOC-6qDzVGC91Q3eDD7XQN_WzBytcHQgvmMKfozlPM2rjs0QXTRH85aPgivK_M4HpFcPs95otp9VMX5zag4PsV8C_lwt374B1hM=]

- The Rise of Substituted Phenethylamines in Research - Maxon Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDenuqK6_28DJSn8PA0lTF3E55TY1RtMwl9sXnVCeQTaJf1izopZZSZPsEv1YuDPGgZPYsfiGrA-5RcaZumsJlq1xL7Nr_qz2-UkkG-KjcE1XfXJ0wllRRoJfdzdG5Uk7VnbgqBIMHoeVq5-53FWyOp8TS9z97eVAEBRr5dhgF1wJE-rSo-ygmKQ==]

- Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4vZk_FRisdBzd9t907NByxtz_DDrvxtxzuO6uJsyuc1ysgrgvf77p8t-7NluhHU263A5RN0kpSNdajJ4r5v-P0weart-1ymNFoV09PRuIMEO-KMzbmyyyNkGQ7I0eFwD4bXHUaRRbyVrFmeifUgfjp_cgVAs6cr_jau2RgOCJ_8tZiesnKkksFX9mF8CxTF9Zj2F62RzKEXhpDrS0Z4U=]

- This compound | 31466-44-1 - J&K Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3109OUTsHXsZfrj2yosPGWCi-GfQKaqVe7rNuyQ3d5u7gZBBFRo5rOIOXX8A3nm41jNcGItQWqNFLQ8sj0ivQJohyhG_cSi3L9BfUKPU5lChdYIM_jAzcTB0vT8G_xdCMHg==]

- Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8GxyMbsr4JKht7X6vMBWVfIXywvrJ4IpHcicxXFjh2P7K1aTTwfwE2xtvaI8_ZhVd2aG8jSUD0_cgzc2qMEo6XObX2t08EjvICsmyIrESTECfkIZI2_YEZ6UMqMYMiTUUP3A=]

- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI74XPNjTzLjiIcLhkBFlXrbxPfbIXoQLwz3key25yPEqJWne50pJr6M1uwNA0VuZ1w_0zA6yASl9FD49QGje69RigOaxXSlhZv2Z4HykefktVScv3jQpTZEdtfoK7E2QDCogve_sJO7IFxXbNQBkqw8VtXxwQ82-VSiECWKE6unFW3QPRJnXjnFBqyQVbuCYqvOGdUyEPi2z1]

- Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQrbtBEfdoVJWRh2u0JgY2vr-M_siLkaAVGH2BkC4N01MfRgfI5MK-JcPFs53Usc4L1bAk-PyO_hAe3Un9TtOk-0vn3mb73Z1E_UT-0eVbTLRQSt2fOdfXYKTgEST7ytbqHIouS2aHJVwNcg2WBKn3E1V50-W_3bx-mG793AA84GOuPNrAZAQEQon1CuDYcuZjlCbjZloBV8Q-rJpOaBLk_EthdoUfsV2PecWpebH_1WlhAvpsZ_vo--9HVAZZdQqI2GCJmuA=]

- Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm4EA0fc04cd5ZBxn_j3Kgrvmq7-u-oGla0UzGxqRHwDuX3VS2_Tz1irwlvfXl7jMsBZSrSZvpASjOub7Uijd9ihnkIxRzCNdEN5BtWmLTBTeYORdZ53W2AfLaVUEMl2SwS0peYhmlEVmXr5fbcsYWuzSoO_FFnTcRuMx3oQoNmE7iVnYpOcLIUGf-X_S-fDgVQgZUztLA5RET1M5KAo6ojLD3NaM2Au1_FjYoyng9hBcrL8C9-UcpdaGfqYbiKVYgFtqIoqiIF8AuAGKiJd-IE5ENf2mDQy50iHMmAr9u2_bPzYbUU24ULkPNhpE5IYA=]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. maxonchemicals.it.com [maxonchemicals.it.com]

- 10. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. enamine.net [enamine.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Morpholin-4-yl-2-phenylethylamine: Pathways, Protocols, and Mechanistic Insights

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Morpholin-4-yl-2-phenylethylamine, a versatile chemical intermediate with significant applications in pharmaceutical research and medicinal chemistry.[1][2] The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical logic, step-by-step protocols, and critical process parameters involved in its synthesis. We will primarily focus on a robust and efficient two-step pathway commencing from α-bromoacetophenone, which involves a nucleophilic substitution followed by a reductive amination. An alternative route starting from styrene oxide is also discussed, offering a comparative perspective on synthetic strategy. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, providing a solid foundation for further development and optimization.

Introduction

Chemical Profile of this compound

This compound is a substituted phenethylamine derivative featuring a morpholine ring. This structural motif is of high interest in drug discovery, as the morpholine moiety can enhance aqueous solubility, metabolic stability, and receptor-binding interactions.[1][3]

| Property | Value | Reference(s) |

| IUPAC Name | 2-morpholin-4-yl-2-phenylethanamine | |

| CAS Number | 31466-44-1 | [1][4] |

| Molecular Formula | C₁₂H₁₈N₂O | [1][4] |

| Molecular Weight | 206.29 g/mol | [1] |

| Appearance | Viscous Liquid / White to Yellow Solid | [1] |

| Storage | Store at 0-8 °C |

Significance in Medicinal Chemistry and Drug Discovery

The 2-phenethylamine scaffold is a cornerstone in neuropharmacology, forming the backbone of many endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic drugs.[5][6] The incorporation of a morpholine heterocycle onto this scaffold creates a molecule that serves as a valuable building block for synthesizing more complex therapeutic agents, particularly those targeting neurological disorders.[1][2] Its structure is leveraged in biochemical research to probe enzyme activities and receptor interactions, contributing to a deeper understanding of cellular processes.[2]

Overview of Synthetic Rationale

The synthesis of a molecule like this compound can be approached by considering logical bond disconnections (retrosynthesis). The two most strategic disconnections are:

-

The C-N bond of the primary amine: This suggests a final step involving the introduction of an -NH₂ group onto a morpholine-phenyl-ethane backbone.

-

The C-N bond of the morpholine ring: This implies attaching the morpholine moiety to a phenylethylamine precursor.

Following the first and more robust disconnection, we have identified a primary synthetic pathway that is efficient and utilizes readily available starting materials. This pathway centers on the formation of a ketone intermediate, which is then converted to the target primary amine via reductive amination.

Primary Synthesis Pathway: From α-Bromoacetophenone

This pathway is arguably the most direct route, proceeding in two distinct, high-yielding steps. It involves an initial Sₙ2 reaction to construct the C-N morpholine bond, followed by a reductive amination to install the primary amine.

Workflow Diagram: Primary Synthesis Pathway

Caption: Overall workflow for the primary synthesis route.

Step 1: Synthesis of 2-Morpholino-1-phenylethanone

Causality and Experimental Choices: This step involves the nucleophilic substitution of the bromine atom in α-bromoacetophenone by the secondary amine of morpholine.

-

Reactants: α-Bromoacetophenone is an excellent electrophile due to the electron-withdrawing nature of the adjacent carbonyl group, which activates the α-carbon for nucleophilic attack. Morpholine serves as the nucleophile.

-

Base: An inorganic base, such as potassium carbonate (K₂CO₃), is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation and deactivation of the morpholine nucleophile.

-

Solvent: A polar aprotic solvent like acetonitrile (ACN) is ideal as it can dissolve the reactants but does not participate in the reaction.

-

Temperature: Heating the reaction to reflux provides the necessary activation energy to ensure a reasonable reaction rate.

Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add α-bromoacetophenone (1.0 eq).

-

Dissolve the starting material in acetonitrile (approx. 5-10 mL per gram of starting material).

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add morpholine (1.2 eq) dropwise to the stirring suspension.

-

Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 2-Morpholino-1-phenylethanone as a solid.

Step 2: Reductive Amination to this compound

Causality and Experimental Choices: This transformation converts the ketone functional group of the intermediate into the target primary amine.

-

Amine Source: Ammonium acetate (NH₄OAc) serves as a convenient in-situ source of ammonia (NH₃). The acetate salt also helps to buffer the reaction medium to a weakly acidic pH (around 6-7), which is optimal for imine formation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice. Unlike stronger hydrides like NaBH₄, NaBH₃CN is selective for the protonated iminium ion intermediate over the starting ketone.[7] This selectivity is crucial as it allows the imine formation to reach equilibrium before reduction occurs, maximizing the yield of the desired amine. Sodium triacetoxyborohydride is another excellent alternative for this transformation.[7]

-

Solvent: Methanol (MeOH) is an excellent solvent for this reaction as it readily dissolves the reactants and the reducing agent.

Detailed Experimental Protocol:

-

Dissolve the 2-Morpholino-1-phenylethanone intermediate (1.0 eq) in methanol in a round-bottom flask.

-

Add ammonium acetate (5-10 eq) to the solution and stir until it dissolves.

-

In a separate container, carefully prepare a solution of sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

-

Slowly add the NaBH₃CN solution to the reaction mixture. Note: Cyanide gas can be evolved if the solution becomes too acidic. Maintain pH between 6 and 7.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of dilute HCl (e.g., 1M) until gas evolution ceases.

-

Make the solution basic (pH > 10) by adding aqueous NaOH (e.g., 2M).

-

Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via column chromatography (silica gel, often with a dichloromethane/methanol/ammonia mobile phase) to yield the pure this compound.

Alternative Synthesis Pathway: Epoxide Ring-Opening Strategy

An alternative approach begins with styrene oxide. This pathway involves forming a C-O bond first, followed by manipulation of functional groups to introduce the primary amine.

Workflow Diagram: Alternative Synthesis Pathway

Caption: Workflow for the alternative synthesis via epoxide opening.

Mechanistic Rationale and Comparison

-

Epoxide Ring-Opening: Morpholine attacks the less sterically hindered carbon of styrene oxide to yield 2-morpholino-1-phenylethanol. This reaction often requires heat and can have regioselectivity issues.

-

Hydroxyl Activation: The resulting secondary alcohol is a poor leaving group. It must be activated, typically by converting it into a tosylate or mesylate using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

-

Amination: The tosylate is then displaced with an amine source. A common and reliable method is a two-step sequence: first, substitution with sodium azide (NaN₃) to form an azide intermediate, followed by reduction of the azide to the primary amine using a method like catalytic hydrogenation (H₂, Pd/C).

Comparative Analysis: While viable, this pathway involves more steps than the primary route. The need to activate the hydroxyl group adds complexity and cost. Furthermore, the use of sodium azide introduces a potentially hazardous reagent. Therefore, the reductive amination pathway (Section 2.0) is generally preferred for its efficiency, atom economy, and operational simplicity.

Safety, Handling, and Scale-Up Considerations

-

α-Bromoacetophenone: This reagent is a potent lachrymator and skin irritant. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Reactions should be performed in a fume hood, and quenching procedures must be conducted with care.

-

Exothermic Reactions: Both the initial nucleophilic substitution and the final basic workup can be exothermic. For larger-scale syntheses, controlled addition of reagents and external cooling may be necessary.

-

Purification: Chromatographic purification can be challenging on a large scale. Developing crystallization or distillation procedures for the intermediate and final product would be a key objective for process optimization.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the nucleophilic substitution of α-bromoacetophenone with morpholine, followed by the selective reductive amination of the resulting keto-intermediate. This pathway is robust, high-yielding, and employs well-understood chemical transformations. The mechanistic insights and detailed protocols provided in this guide offer a solid framework for the laboratory-scale synthesis of this important pharmaceutical building block, enabling further research into its diverse applications in drug discovery.

References

- J&K Scientific. (n.d.). This compound | 31466-44-1.

- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.

- I-Maboud, M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6249.

- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.

- Szlachta, K., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(20), 4809.

- Oliva, C., et al. (2022). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 10, 1083329.

- Kumar, R., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.

- Al-Tamiemi, E. O., & Jasim, S. (2013). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 10(2).

- Google Patents. (2010). WO2010058206A1 - Method for making phenylethylamine compounds.

- Iversen, L. L. (2013). β-phenylethylamine, a small molecule with a large impact. Brain Research, 1532, 1-2.

- ResearchGate. (2020). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of....

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- I-Maboud, M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central.

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Morpholin-4-yl-2-phenylethylamine: A Scaffold for Neuromodulatory Drug Discovery

Abstract

2-Morpholin-4-yl-2-phenylethylamine is a synthetic compound featuring a classic 2-phenylethylamine (PEA) core, a privileged scaffold in neuropharmacology, functionalized with a morpholine ring. While direct biological data on this specific molecule is limited, its constituent parts provide a strong basis for predicting its pharmacological profile. The PEA backbone is the foundation for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive substances that modulate monoaminergic systems.[1][2][3] The morpholine moiety is a widely used pharmacophore in medicinal chemistry, known to improve pharmacokinetic properties and confer specific interactions with biological targets.[4][5] This guide synthesizes existing knowledge on PEA and morpholine derivatives to construct a predictive framework for the biological activity of this compound. We will explore its likely mechanisms of action, focusing on monoamine transporters and receptors, and propose a comprehensive experimental workflow for its validation, from initial in vitro screening to in vivo characterization. This document serves as a technical resource for researchers, scientists, and drug development professionals interested in exploring this and related scaffolds for novel central nervous system (CNS) therapeutics.

Introduction to the Molecular Architecture

The therapeutic potential of this compound can be logically deconstructed by examining its two primary structural components.

The Phenethylamine Backbone: A Privileged Scaffold in Neuropharmacology

The 2-phenylethylamine structure is fundamental to neurochemistry. It is the parent compound of the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which are central to mood, motivation, and motor control.[1][3] Its derivatives are among the most well-studied classes of CNS-active agents, encompassing stimulants (amphetamine), hallucinogens (mescaline), and antidepressants (phenelzine).[2] The primary mechanism for many PEA derivatives involves the modulation of monoamine neurotransmission through interaction with plasma membrane transporters—such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and the vesicular monoamine transporter 2 (VMAT2).[2][6][7] Additionally, many PEAs act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1), a key regulator of monoaminergic neuron activity.[2][8]

The Morpholine Moiety: A Modulator of Physicochemical and Pharmacological Properties

The morpholine ring is a six-membered heterocycle that is not just a passive structural element; it is an active pharmacophore. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide specific hydrogen bond accepting capabilities.[4][5] In medicinal chemistry, morpholine is a versatile building block found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib, highlighting its broad therapeutic applicability.[4] When appended to a pharmacologically active core, it can significantly influence potency and selectivity.

This compound: A Structural Hybrid with Untapped Potential

This compound (CAS: 31466-44-1) is primarily documented as a chemical intermediate or building block for the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders.[9][10][11] Its structure—a PEA core with a bulky, heterocyclic morpholine group attached to the benzylic carbon—suggests a departure from simple PEA analogues. This substitution is predicted to sterically and electronically influence its interaction with traditional PEA targets, potentially leading to a unique pharmacological profile.

Predicted Mechanism of Action and Pharmacological Targets

Based on its structural components, the primary hypothesis is that this compound will function as a modulator of monoamine neurotransmitter systems.

Monoamine Transporter and Receptor Interactions

The most probable targets are the proteins that regulate dopamine and norepinephrine signaling, given the core PEA structure.

-

Dopamine Transporter (DAT) Interaction: Many PEA derivatives are known inhibitors of dopamine reuptake.[6][7] We hypothesize that this compound will bind to DAT. The bulky morpholine group may alter the binding mode compared to simpler analogues like amphetamine, potentially leading to a profile as a pure uptake inhibitor rather than a releasing agent.

-

Norepinephrine and Serotonin Transporters (NET/SERT): Cross-reactivity with NET is common for DAT-targeting PEAs. Affinity for SERT is generally lower for this class but cannot be ruled out without experimental validation.

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: TAAR1 is a key receptor for endogenous trace amines like β-phenethylamine.[2] Agonism at TAAR1 typically reduces the firing rate of dopaminergic neurons and modulates DAT function.[2] It is highly probable that this compound will exhibit activity at this receptor.

-

Sigma Receptors (σ1R and σ2R): Certain flexible, open-chain PEA derivatives have been identified as ligands for sigma receptors, which are implicated in a variety of conditions including pain and neurodegenerative diseases.[1]

The interplay of these potential actions at a dopaminergic synapse is visualized below.

A Framework for Experimental Validation

To transition from prediction to evidence, a structured, multi-tiered experimental approach is required. The following protocols are designed to be self-validating, with each stage building upon the last.

In Vitro Characterization Workflow

The initial phase focuses on identifying direct molecular targets and quantifying the compound's potency and functional activity.

Causality: This experiment is the foundational step to determine if the compound physically interacts with the predicted targets. It provides affinity constants (Ki) that quantify the strength of this interaction.

-

Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human targets (hDAT, hNET, hSERT, hTAAR1, hσ1R).

-

Reaction Mixture: In a 96-well plate, combine membrane homogenate, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Incubation: Incubate at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash filters to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Calculate the specific binding at each concentration of the test compound. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC₅₀ and subsequently the Ki value.

Causality: While binding assays confirm interaction, they do not reveal functional consequence. This assay determines if binding to a transporter actually inhibits its function, which is the therapeutically relevant action.

-

System Preparation: Use either primary synaptosomes isolated from rodent brain tissue (e.g., striatum for DAT) or cell lines stably expressing the target transporter (e.g., HEK293-hDAT).

-

Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of this compound.

-

Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]Dopamine) to initiate the uptake process. Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the cells/synaptosomes and measure the internalized radioactivity via scintillation counting.

-

Analysis: Plot the percentage of uptake inhibition against the compound concentration to determine the IC₅₀ value.

In Vivo and Ex Vivo Evaluation Strategies

Positive in vitro results warrant investigation in more complex biological systems to assess physiological effects and therapeutic potential.

Causality: This technique directly measures whether the compound, after systemic administration, reaches the brain and engages its target to produce the expected neurochemical change (e.g., increased synaptic dopamine).

-

Surgical Preparation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., nucleus accumbens). Allow for recovery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a pre-determined dose.

-

Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.

-

Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and their metabolites using HPLC coupled with electrochemical detection. Results are typically expressed as a percentage change from baseline.[12]

Causality: These experiments link the neurochemical changes observed in microdialysis to a whole-organism behavioral output, providing insight into the compound's potential psychoactive effects (e.g., stimulant, rewarding).

-

Locomotor Activity: Individually place mice in open-field arenas equipped with infrared beams. After an acclimatization period, administer the test compound and record locomotor activity (e.g., distance traveled, rearing frequency) for 1-2 hours. A significant increase in activity relative to a vehicle control group would suggest a stimulant-like effect.[12]

-

Conditioned Place Preference (CPP): This three-phase paradigm assesses rewarding properties.

-

Pre-Test: On day 1, allow animals to freely explore a two-chambered apparatus to determine initial preference.

-